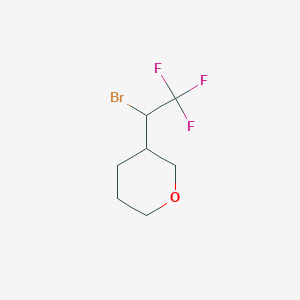

3-(1-Bromo-2,2,2-trifluoroethyl)oxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Bromo-2,2,2-trifluoroethyl)oxane is an organic compound with the molecular formula C7H10BrF3O It is characterized by the presence of a bromine atom, three fluorine atoms, and an oxane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane typically involves the reaction of oxane derivatives with bromotrifluoroethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Bromo-2,2,2-trifluoroethyl)oxane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxanes, trifluoroethyl derivatives, and reduced oxane compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(1-Bromo-2,2,2-trifluoroethyl)oxane serves as a valuable intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows chemists to explore new pathways for creating specialty chemicals with tailored properties. The compound’s reactivity profile can be exploited in various chemical transformations, including nucleophilic substitutions and electrophilic additions.

Medicinal Chemistry

Research is ongoing to evaluate the potential biological activities of this compound. The compound may exhibit interactions with biomolecules that could lead to therapeutic applications. Its structural characteristics suggest potential roles as a pharmaceutical intermediate in drug development. Studies are particularly focused on understanding its mechanism of action through interactions with molecular targets, which may involve covalent bonding or non-covalent interactions.

Material Science

In material science, this compound is investigated for its utility in developing specialty materials with unique properties. Its fluorinated structure can enhance the performance of materials in various applications, such as coatings and adhesives that require chemical resistance or thermal stability.

Mecanismo De Acción

The mechanism of action of 3-(1-Bromo-2,2,2-trifluoroethyl)oxane involves its interaction with molecular targets through its bromine and trifluoroethyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved may include nucleophilic attack, electrophilic addition, or radical formation .

Comparación Con Compuestos Similares

Similar Compounds

(1-Bromo-2,2,2-trifluoroethyl)benzene: Similar in structure but contains a benzene ring instead of an oxane ring.

1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a trifluoroethoxy group attached to a benzene ring.

Uniqueness

3-(1-Bromo-2,2,2-trifluoroethyl)oxane is unique due to its oxane ring, which imparts different chemical properties and reactivity compared to its benzene-containing analogs. This uniqueness makes it valuable for specific applications where the oxane ring’s properties are advantageous .

Actividad Biológica

3-(1-Bromo-2,2,2-trifluoroethyl)oxane is a chemical compound that has garnered attention due to its unique structure and potential biological activities. However, comprehensive research specifically detailing its biological activity remains limited. This article compiles available data on the biological activity of this compound, including mechanisms of action, potential applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound this compound features a trifluoroethyl group which significantly influences its chemical behavior. The presence of bromine and fluorine atoms alters its reactivity and interaction with biological systems. These halogen substituents can enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems .

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | C₇H₈BrF₃O |

| Molecular Weight | 239.04 g/mol |

| CAS Number | 2137546-27-9 |

| Functional Groups | Ether (–O–), Bromo (–Br), Trifluoroethyl (–CF₃) |

While specific studies on this compound are scarce, compounds with similar structures often exhibit notable biological activities. The incorporation of fluorinated groups in organic molecules has been shown to enhance their pharmacological properties by improving membrane permeability and metabolic stability .

Potential Biological Effects

- Antimicrobial Activity : Fluorinated compounds have demonstrated antimicrobial properties in various studies. For instance, modifications of polyhydroxyalkanoate-derived fatty acids with trifluoromethyl groups have shown bacteriostatic effects at high concentrations .

- Cytotoxicity : The bromine atom's presence may also impart cytotoxic effects, as seen in other halogenated compounds that interact with cellular targets leading to apoptosis or necrosis in cancer cells .

- Pharmacokinetics : The introduction of fluorine atoms typically enhances oral bioavailability and reduces toxicity risks associated with drug candidates. This effect could be extrapolated to predict favorable pharmacokinetic profiles for this compound.

Similar Compounds

Compounds such as trifluoroacetate derivatives have been studied extensively for their biological activities. Comparing these with this compound may provide insights into its potential applications.

| Compound | Biological Activity | Reference |

|---|---|---|

| Trifluoroacetate | Antimicrobial and anticancer properties | |

| Benzimidazole derivatives | Antiviral and anticancer properties |

Research Findings Summary

While direct research on this compound is limited, existing literature suggests that compounds with similar structural features exhibit significant biological activities. The unique combination of bromine and trifluoroethyl groups may provide avenues for further exploration in medicinal chemistry.

Propiedades

IUPAC Name |

3-(1-bromo-2,2,2-trifluoroethyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF3O/c8-6(7(9,10)11)5-2-1-3-12-4-5/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHLUSDQFBRQMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.